Folding Intermediate-Selective Inhibition: Mechanistic Differentiation from ATP-Competitive Inhibitors
FINDY selectively targets the folding intermediate of DYRK1A, with no inhibitory activity against the mature, fully folded kinase. In contrast, the ATP-competitive inhibitor RD0392 (the parent compound from which FINDY is derived) potently inhibits the mature kinase with an IC50 of 1.3 nM [1]. FINDY's IC50 for Ser97 autophosphorylation inhibition in the folding intermediate state is 35 μM, representing a fundamentally different targeting mechanism .
| Evidence Dimension | Mechanism of DYRK1A Inhibition |
|---|---|
| Target Compound Data | IC50 = 35 μM (Ser97 autophosphorylation in folding intermediate) |
| Comparator Or Baseline | RD0392: IC50 = 1.3 nM (mature kinase ATP-competitive inhibition) |
| Quantified Difference | FINDY shows no inhibition of mature kinase activity (IC50 >10 μM for all DYRK isoforms tested); RD0392 potently inhibits mature kinase |
| Conditions | Cell-free protein synthesis assay for FINDY; ATP-competitive kinase assay for RD0392 |
Why This Matters
This mechanistic distinction allows researchers to selectively target newly synthesized DYRK1A for degradation without affecting the existing pool of mature kinase, a capability not achievable with any ATP-competitive DYRK1A inhibitor.
- [1] Kii I, et al. Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature Communications. 2016;7:11391. View Source
